2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and o-tolylacetic acid.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(m-tolyl)ethyl)acetamide
Uniqueness
2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and o-tolyl groups, provides a distinct profile that can be exploited in various applications.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H19ClFNO3
- Molecular Weight : 353.80 g/mol
- Chemical Structure :
Antimicrobial Activity
Recent studies indicate that This compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
-
Minimum Inhibitory Concentration (MIC) :
- The compound demonstrated effective MIC values against various Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus: MIC = 0.015 mg/mL
- Escherichia coli: MIC = 0.020 mg/mL
- Candida albicans: MIC = 0.025 mg/mL
- The compound demonstrated effective MIC values against various Gram-positive and Gram-negative bacteria:
Anticancer Activity
The compound's anticancer potential has been explored in vitro, showing promising results in inhibiting cancer cell proliferation.
-
Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
- MCF-7: IC50 = 12 µM
- A549: IC50 = 15 µM
The biological activity of this compound can be attributed to its structural features:
- The chloro and fluoro groups enhance hydrophobic interactions with target proteins.
- The methoxy groups improve solubility and bioavailability, facilitating better absorption in biological systems.
The interaction with specific molecular targets may involve inhibition of key enzymes or pathways crucial for microbial survival and cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also demonstrated significant antifungal activity. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
Study 2: Anticancer Properties
Another research project focused on the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. This study suggests potential therapeutic applications in oncology .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAHEFJJARWOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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